Ethyl dimethylcarbamate

Catalog No.
S605049
CAS No.
687-48-9
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl dimethylcarbamate

CAS Number

687-48-9

Product Name

Ethyl dimethylcarbamate

IUPAC Name

ethyl N,N-dimethylcarbamate

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-4-8-5(7)6(2)3/h4H2,1-3H3

InChI Key

SUDHEDJJFGYYPL-UHFFFAOYSA-N

SMILES

CCOC(=O)N(C)C

Synonyms

N,N-dimethylurethane

Canonical SMILES

CCOC(=O)N(C)C

Historical use as an Anesthetic in Animal Research:

Ethyl dimethylcarbamate was previously used as an anesthetic in animal experiments, particularly for rodents like rats, mice, and hamsters. It possesses a long duration of action, with some studies demonstrating effects lasting up to 24 hours in adult rats []. Additionally, it offered advantages over other anesthetics like isoflurane by exhibiting less suppression of neuronal activity in the brain's cortex []. However, concerns regarding its carcinogenicity (cancer-causing potential) have led to its gradual replacement by safer alternatives in most research settings [].

Potential Future Applications:

Limited research suggests potential future applications for ethyl dimethylcarbamate:

  • Enzyme Inhibition: Studies have explored the potential of ethyl dimethylcarbamate to inhibit specific enzymes, particularly those involved in nervous system function []. However, further research is necessary to determine its efficacy and safety in this context.
  • Herbicidal Properties: Some studies have investigated the herbicidal properties of ethyl dimethylcarbamate. However, due to concerns about its environmental impact and potential toxicity, it is not currently used as a commercial herbicide [].

Ethyl dimethylcarbamate is an organic compound with the molecular formula C5H11NO2C_5H_{11}NO_2. It belongs to the class of carbamate esters, which are derived from carbamic acid. This compound is characterized by its unique structure, featuring an ethyl group and two methyl groups attached to the nitrogen atom. Ethyl dimethylcarbamate is recognized for its applications across various fields, including chemistry, biology, and industrial processes. Its properties make it a valuable intermediate in organic synthesis and a subject of interest in biological studies.

There is no current research available on the specific mechanism of action of EDMC.

Information on the safety hazards of EDMC is limited. However, as a carbamate ester, it's crucial to handle it with caution due to potential toxicity. Carbamates can inhibit cholinesterase, an enzyme critical for nerve function []. More research is needed to determine the specific hazards associated with EDMC.

  • Hydrolysis: In the presence of water and either an acid or base, ethyl dimethylcarbamate hydrolyzes to yield dimethylamine and ethyl alcohol. This reaction is crucial for understanding its stability and reactivity under different conditions .
  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding carbamates.
  • Substitution Reactions: Ethyl dimethylcarbamate can undergo nucleophilic substitution where the ethyl group can be replaced by other nucleophiles, resulting in various substituted carbamates depending on the nucleophile used.

Common Reagents and Conditions

  • Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
  • Oxidation: Strong oxidizing agents (e.g., potassium permanganate).
  • Substitution: Various nucleophiles (e.g., amines, alcohols).

Major Products Formed

  • Hydrolysis: Dimethylamine and ethyl alcohol.
  • Oxidation: Corresponding carbamates.
  • Substitution: Various substituted carbamates based on the nucleophile.

Ethyl dimethylcarbamate has been studied for its biological activity. It is utilized in enzyme inhibition studies and as a reagent in biochemical assays. Its ability to inhibit certain enzymes makes it relevant in pharmacological research, particularly in developing potential therapeutic agents. The compound's structure allows it to interact with biological systems, providing insights into its mechanism of action at a molecular level .

The synthesis of ethyl dimethylcarbamate can be achieved through several methods:

  • Reaction with Ethyl Chloroformate: One common laboratory method involves reacting dimethylamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction neutralizes the hydrochloric acid produced during the process.
  • Phosgene-Free Method: In industrial settings, a more environmentally friendly approach involves reacting dimethylamine with dimethyl carbonate in the presence of a suitable catalyst. This method avoids the use of toxic phosgene, making it safer and more sustainable .

Ethyl dimethylcarbamate finds applications in various domains:

  • Chemical Industry: It serves as an intermediate in synthesizing other organic compounds.
  • Biological Research: The compound is used in studies related to enzyme inhibition and biochemical assays.
  • Pharmaceuticals: Ethyl dimethylcarbamate has potential applications as a precursor for drug synthesis.
  • Agriculture: It is utilized in producing pesticides and herbicides due to its enzyme-inhibiting properties .

Research has explored the interaction of ethyl dimethylcarbamate with various biological systems. Studies indicate that its structural features allow it to engage effectively with specific enzymes, making it a candidate for further investigation in drug development . The compound's interactions can provide insights into its pharmacokinetics and potential therapeutic effects.

Ethyl dimethylcarbamate shares similarities with other carbamate esters but possesses unique characteristics due to its specific molecular structure. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Properties
Methyl CarbamateContains one methyl groupSimpler structure; less steric hindrance
Propyl CarbamateContains a propyl groupLarger alkyl group; different reactivity profile
Dimethyl CarbamateContains two methyl groupsSimilar core structure but distinct reactivity

Ethyl dimethylcarbamate stands out due to its unique combination of an ethyl group and two methyl groups, influencing its reactivity and applications across various fields .

XLogP3

0.9

LogP

0.89 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

687-48-9

Wikipedia

N,N-Dimethylurethane

Dates

Modify: 2023-08-15

Explore Compound Types